molecular formula C14H13ClN4O2S B408824 7-(2-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 1807-81-4

7-(2-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B408824
CAS No.: 1807-81-4
M. Wt: 336.8g/mol
InChI Key: WCQAJZQREZFOLE-UHFFFAOYSA-N
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Description

The compound “7-(2-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are found in DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The 2-chloro-benzyl group could potentially be added using a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring, which is a fused ring system containing four nitrogen atoms and two carbonyl groups. The 2-chloro-benzyl and mercapto (-SH) groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The mercapto group (-SH) is a good nucleophile and can participate in substitution reactions. The chloro group on the benzyl moiety could also be displaced by a nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -SH and C=O could increase its solubility in polar solvents .

Future Directions

The study of purine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQAJZQREZFOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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